Glycodehydrocholic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido glicodehidrocólico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y estudios que involucran ácidos biliares.

Biología: El compuesto se emplea en estudios relacionados con el metabolismo de los ácidos biliares y sus efectos en los sistemas biológicos.

Medicina: El ácido glicodehidrocólico se utiliza en el diagnóstico de ciertas enfermedades, incluido el cáncer.

Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

El mecanismo de acción del ácido glicodehidrocólico involucra su función como conjugado de ácido biliar. Actúa como un detergente para solubilizar las grasas para su absorción en el sistema digestivo . El compuesto interactúa con objetivos moleculares específicos y vías involucradas en el metabolismo de los ácidos biliares, facilitando la absorción y el metabolismo de las grasas .

Análisis Bioquímico

Biochemical Properties

Glycodehydrocholic acid is involved in several biochemical reactions, particularly those related to bile acid metabolism. It interacts with enzymes such as bile acid CoA ligase and bile acid CoA:amino acid N-acyltransferase, which are crucial for its conjugation with glycine . Additionally, this compound interacts with bile salt hydrolases, enzymes expressed by gut microbiota that deconjugate bile acids . These interactions are essential for the compound’s role in digestion and absorption of hydrophobic nutrients.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a ligand for nuclear receptors such as the farnesoid X receptor, which regulates the expression of genes involved in bile acid synthesis, metabolism, and transport . This regulation helps maintain cellular homeostasis and prevents the accumulation of toxic bile acids in tissues.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with nuclear receptors and other biomolecules. It activates the farnesoid X receptor, leading to changes in gene expression that modulate bile acid metabolism . Additionally, this compound can inhibit or activate enzymes involved in bile acid synthesis and conjugation, further influencing its metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under recommended storage conditions . Its long-term effects on cellular function can vary, with some studies indicating potential changes in bile acid metabolism and cellular homeostasis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate bile acid metabolism without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including disruption of cellular homeostasis and potential liver damage . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to bile acid synthesis and conjugation. It interacts with enzymes such as bile acid CoA ligase and bile acid CoA:amino acid N-acyltransferase, which facilitate its conjugation with glycine . These interactions are crucial for maintaining the balance of bile acids in the body and preventing their toxic accumulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific carriers and binding proteins. It requires transporters to cross cellular membranes due to its anionic nature at physiological pH . These transporters ensure the proper localization and accumulation of this compound in target tissues, where it can exert its biochemical effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it performs its functions. It is primarily found in the liver and intestines, where it interacts with enzymes and receptors involved in bile acid metabolism . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells.

Métodos De Preparación

El ácido glicodehidrocólico se puede sintetizar calentando ácido dehidrocólico con glicina en condiciones adecuadas . La reacción generalmente involucra el uso de un solvente como el etanol y el calentamiento a una temperatura específica para facilitar la formación del conjugado de glicina . Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

El ácido glicodehidrocólico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el ácido glicodehidrocólico en otros derivados de ácidos biliares.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos, lo que lleva a la formación de nuevos compuestos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

El ácido glicodehidrocólico es similar a otros conjugados de ácidos biliares como el ácido glicocólico y el ácido glicoquenodesoxicólico . es único en su estructura específica y la presencia de glicina como aminoácido conjugado. Esta singularidad le confiere propiedades y aplicaciones distintas en comparación con otros conjugados de ácidos biliares .

Compuestos similares

- Ácido glicocólico

- Ácido glicoquenodesoxicólico

- Ácido glicirrícico

Propiedades

IUPAC Name |

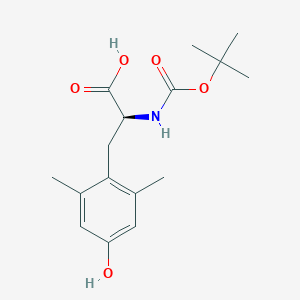

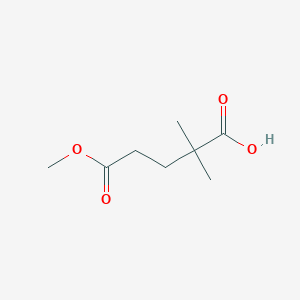

2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-15,17-19,24H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,17-,18+,19+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPYMJNWJWJTAF-HHELISEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Glycodehydrocholic acid metabolized in different species?

A1: Research indicates that this compound (GDCA) undergoes extensive reductive metabolism in both dogs and rats [, ]. This metabolic pathway appears similar to the one observed for Deoxycholic acid in humans []. Interestingly, in vivo studies contradict previous findings from isolated, perfused rat livers, where GDCA metabolism was not observed []. This highlights the importance of considering whole-body systems when studying drug metabolism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)